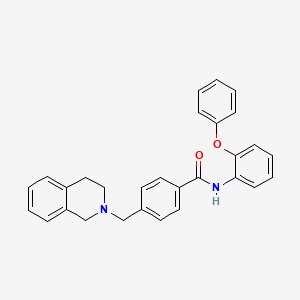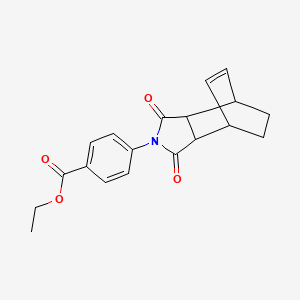![molecular formula C22H15ClN2O3 B11564235 N'-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11564235.png)
N'-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with most transition metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 2-chloro-5-phenylfuran-3-carbaldehyde and 3-hydroxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an enzyme inhibitor and could be used in the development of new pharmaceuticals.
Material Science: Due to its ability to form stable complexes with metal ions, it can be used in the synthesis of coordination polymers and metal-organic frameworks.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Industrial Applications: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This inhibition occurs through the coordination of the metal ion with the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the chloro substituent
Eigenschaften
Molekularformel |
C22H15ClN2O3 |
|---|---|
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
N-[(E)-(2-chloro-5-phenylfuran-3-yl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C22H15ClN2O3/c23-21-17(12-20(28-21)14-6-2-1-3-7-14)13-24-25-22(27)18-10-15-8-4-5-9-16(15)11-19(18)26/h1-13,26H,(H,25,27)/b24-13+ |
InChI-Schlüssel |
YFWKCUGGAWGQRJ-ZMOGYAJESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)Cl)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)Cl)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(3-iodophenyl)butanamide](/img/structure/B11564156.png)
![2-[(2,4-Dinitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B11564159.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11564160.png)
![4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11564162.png)

![N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide](/img/structure/B11564170.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B11564172.png)
![N-[4-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B11564173.png)
![1-(4-bromophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11564177.png)
![N-({N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11564179.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11564189.png)
![N-(4-ethoxyphenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11564190.png)
![2-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-4-methyl-N-(3-nitrophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11564191.png)
